molecular formula C10H14N2OS B14814660 (4-Cyclopropoxy-2-(methylthio)pyridin-3-YL)methanamine

(4-Cyclopropoxy-2-(methylthio)pyridin-3-YL)methanamine

Cat. No.: B14814660
M. Wt: 210.30 g/mol
InChI Key: BGOHIBFVVMYSKD-UHFFFAOYSA-N
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Description

(4-Cyclopropoxy-2-(methylthio)pyridin-3-YL)methanamine is an organic compound with the molecular formula C10H14N2OS This compound is characterized by a pyridine ring substituted with a cyclopropoxy group at the 4-position, a methylthio group at the 2-position, and a methanamine group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Cyclopropoxy-2-(methylthio)pyridin-3-YL)methanamine typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts such as copper or palladium to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are employed to monitor the reaction progress and confirm the structure of the final product .

Chemical Reactions Analysis

Types of Reactions

(4-Cyclopropoxy-2-(methylthio)pyridin-3-YL)methanamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and the use of appropriate solvents .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and substituted pyridine derivatives. These products can be further utilized in various applications, including pharmaceuticals and agrochemicals .

Scientific Research Applications

(4-Cyclopropoxy-2-(methylthio)pyridin-3-YL)methanamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4-Cyclopropoxy-2-(methylthio)pyridin-3-YL)methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (4-Cyclopropoxy-2-(methylthio)pyridin-3-YL)methanamine include:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C10H14N2OS

Molecular Weight

210.30 g/mol

IUPAC Name

(4-cyclopropyloxy-2-methylsulfanylpyridin-3-yl)methanamine

InChI

InChI=1S/C10H14N2OS/c1-14-10-8(6-11)9(4-5-12-10)13-7-2-3-7/h4-5,7H,2-3,6,11H2,1H3

InChI Key

BGOHIBFVVMYSKD-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC=CC(=C1CN)OC2CC2

Origin of Product

United States

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